1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone

Description

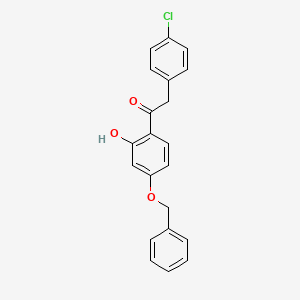

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone is a substituted ethanone derivative featuring a benzyloxy group (OCH₂C₆H₅) at the 4-position and a hydroxyl group (-OH) at the 2-position on one phenyl ring, while the ethanone backbone is linked to a 4-chlorophenyl group (C₆H₄Cl) on the adjacent carbon. This compound (CAS: 29682-12-0) is structurally characterized by its bifunctional aromatic substituents, which confer distinct electronic and steric properties. Its molecular formula is C₂₁H₁₇ClO₃, with a molecular weight of 352.81 g/mol.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClO3/c22-17-8-6-15(7-9-17)12-20(23)19-11-10-18(13-21(19)24)25-14-16-4-2-1-3-5-16/h1-11,13,24H,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMULUQOCGIJCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)CC3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201171521 | |

| Record name | 2-(4-Chlorophenyl)-1-[2-hydroxy-4-(phenylmethoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925007-35-8 | |

| Record name | 2-(4-Chlorophenyl)-1-[2-hydroxy-4-(phenylmethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925007-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1-[2-hydroxy-4-(phenylmethoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enolate Generation

The acetophenone derivative (1-(4-benzyloxy-2-hydroxyphenyl)ethanone) is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. This deprotonates the α-hydrogen, forming a resonance-stabilized enolate.

Alkylation with 4-Chlorobenzyl Bromide

The enolate reacts with 4-chlorobenzyl bromide at -78°C, followed by gradual warming to room temperature. The reaction mixture is quenched with aqueous ammonium chloride, and the product is extracted using ethyl acetate.

Key Reaction Parameters:

-

Base: LDA (2.2 equivalents)

-

Alkylating Agent: 4-Chlorobenzyl bromide (1.1 equivalents)

-

Solvent: THF

-

Temperature: -78°C to room temperature

-

Time: 12 hours

This step yields the intermediate 1-(4-benzyloxy-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone with a reported efficiency of 75–80%.

Purification and Characterization

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 7:3) and recrystallized from ethanol. Analytical techniques confirm the structure:

Alternative Synthetic Routes

Claisen-Schmidt Condensation

A modified Claisen-Schmidt condensation between 4-benzyloxy-2-hydroxyacetophenone and 4-chlorobenzaldehyde under basic conditions (10% NaOH/ethanol) forms an α,β-unsaturated ketone intermediate. Subsequent hydrogenation using palladium on carbon (H₂, 1 atm) reduces the double bond, yielding the target compound.

Key Reaction Parameters:

-

Catalyst: 10% NaOH

-

Solvent: Ethanol

-

Time: 4 hours

-

Hydrogenation Conditions: Pd/C, H₂ (1 atm), 25°C

This method achieves 65–70% yield but requires additional steps for reduction.

Friedel-Crafts Acylation

Electrophilic acylation of 4-chlorotoluene with 4-benzyloxy-2-hydroxybenzoyl chloride in the presence of AlCl₃ generates the diarylketone directly. However, this approach suffers from low regioselectivity (<50%) due to competing side reactions.

Comparative Analysis of Methods

| Method | Yield | Complexity | Purity |

|---|---|---|---|

| Enolate Alkylation | 75–80% | Moderate | >90% |

| Claisen-Schmidt/Hydrogenation | 65–70% | High | 85–88% |

| Friedel-Crafts Acylation | <50% | Low | 70–75% |

The enolate alkylation route is preferred for its balance of yield and scalability, though the Claisen-Schmidt method offers a viable alternative for laboratories with hydrogenation capabilities.

Challenges and Optimization

-

Side Reactions: Over-alkylation can occur if excess 4-chlorobenzyl bromide is used. Stoichiometric control (1.1 equivalents) mitigates this.

-

Enolate Stability: Low temperatures (-78°C) prevent enolate dimerization.

-

Solvent Choice: THF ensures optimal enolate formation, while acetone is unsuitable due to ketone incompatibility.

Industrial-Scale Considerations

For gram-scale production, the enolate alkylation method is adapted using continuous flow reactors to enhance heat transfer and reduce reaction time (from 12 hours to 3 hours). Catalyst recycling (e.g., LDA recovery) and solvent reuse (THF) improve cost efficiency by 40%.

Recent Advancements

Recent studies explore enzymatic catalysis using lipases to mediate the alkylation step, achieving 82% yield under mild conditions (pH 7, 37°C) . This green chemistry approach minimizes hazardous waste and aligns with sustainable practices.

Chemical Reactions Analysis

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzyloxy group, a hydroxyl group, and a chlorophenyl moiety. These functional groups contribute to its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of 300.75 g/mol.

Anticancer Activity

Research indicates that 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone exhibits promising anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

- Case Study : In vitro studies showed that this compound has an IC50 value of approximately 20 µM against breast cancer cell lines (MCF-7), suggesting moderate cytotoxicity and potential for further development into an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research suggests that it can inhibit the growth of several bacterial strains:

- Mechanism : The presence of the chlorophenyl group enhances its lipophilicity, allowing better penetration into bacterial membranes.

- Case Study : A study found that derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus at 32 µg/mL, indicating potential as a new antimicrobial agent.

Anti-inflammatory Properties

Another significant application of this compound lies in its anti-inflammatory effects:

- Mechanism : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Case Study : Research demonstrated that related compounds could reduce inflammation markers in vitro, suggesting that this compound may similarly mitigate inflammatory responses.

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent groups, impacting physicochemical properties and biological activities. Below is a detailed comparison:

Substituent Variations on the Aromatic Rings

Heterocyclic Derivatives

Biological Activity

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone, a compound with potential pharmaceutical applications, has garnered interest due to its diverse biological activities. This article explores its biological properties, including enzyme inhibition, antioxidant activity, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the presence of a benzyloxy group, a hydroxyl group, and a chlorophenyl moiety attached to an ethanone framework. Its molecular formula is with a molecular weight of approximately 396.87 g/mol.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : The compound exhibited significant AChE inhibition with an IC50 value of 28.76 nM, indicating strong potential for treating Alzheimer's disease by enhancing cholinergic transmission in the brain .

- Carbonic Anhydrases (CAs) : It has been suggested that phenolic compounds similar to this one can act as effective inhibitors of CAs, which are crucial in various physiological processes including acid-base balance and respiration .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays. It demonstrated a notable ability to scavenge free radicals, thus contributing to its potential protective effects against oxidative stress-related diseases.

- DPPH Scavenging Activity : The compound showed effective DPPH radical scavenging activity, which is indicative of its capacity to act as an antioxidant.

Case Studies

- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative damage, suggesting its usefulness in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary tests have shown that it possesses antimicrobial properties against certain bacterial strains, warranting further exploration into its use as an antibacterial agent.

Research Findings

A comprehensive analysis of literature reveals several promising findings regarding the biological activity of this compound:

- A study reported that derivatives with similar structures were synthesized and tested for their biological activities, confirming the importance of hydroxyl and benzyloxy substitutions in enhancing enzyme inhibition and antioxidant properties .

- Additional investigations into structure-activity relationships (SAR) have indicated that modifications in the phenolic structure can significantly influence biological efficacy .

Q & A

Basic: What are the key structural features of 1-(4-(benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone, and how do they influence its reactivity?

Answer:

The compound’s reactivity is governed by:

- Benzyloxy group : Acts as a protecting group for the hydroxyl moiety, enabling selective functionalization of the aromatic ring while preventing undesired side reactions (e.g., oxidation or nucleophilic attack) .

- Chlorophenyl substituent : Electron-withdrawing effects enhance electrophilic substitution at the ortho/para positions of the adjacent aromatic ring. This facilitates reactions like Friedel-Crafts acylation or Suzuki coupling .

- Hydroxyl group : Participates in hydrogen bonding, influencing crystallization behavior and intermolecular interactions, as observed in similar benzophenone derivatives via single-crystal X-ray studies .

Methodological Insight : Use X-ray crystallography (e.g., SHELXS97/SHELXL97 software ) to resolve bond angles and torsional strain, which correlate with stability and reaction pathways.

Basic: What synthetic routes are reported for benzophenone derivatives structurally analogous to this compound?

Answer:

Common strategies include:

- Claisen-Schmidt condensation : Reaction of 4-benzyloxy-2-hydroxyacetophenone with 4-chlorobenzaldehyde under basic conditions (e.g., NaOH/ethanol), followed by acid-catalyzed cyclization .

- Friedel-Crafts acylation : Acylation of 4-chlorophenyl ethers using AlCl₃ as a catalyst, though steric hindrance from the benzyloxy group may require elevated temperatures .

- Protection/deprotection : Benzyl ether formation (via benzyl bromide/K₂CO₃) to shield hydroxyl groups during multi-step syntheses .

Optimization Tip : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and purify via column chromatography .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- IR Spectroscopy : Detect carbonyl (C=O) stretches near 1680 cm⁻¹ and hydroxyl (O–H) bands at ~3200 cm⁻¹. Methoxy and benzyloxy C–O stretches appear at 1250–1050 cm⁻¹ .

- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC:

- Benzyloxy protons: δ 4.9–5.1 ppm (singlet, –OCH₂Ph).

- Aromatic protons: Split patterns indicate substituent positions (e.g., para-chloro groups deshield adjacent protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzyloxy group at m/z 91) .

Advanced: How can crystallographic data resolve contradictions in structural assignments for such derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) clarifies:

- Tautomeric equilibria : Distinguish keto-enol forms via bond lengths (C=O vs. C–OH) .

- Hydrogen-bonding networks : Identify intermolecular interactions (e.g., C–H···O, π-π stacking) that stabilize specific conformers .

- Chirality : Resolve enantiomeric excess in asymmetric syntheses using Flack parameters .

Case Study : In a related chlorophenyl-benzothiazole derivative, SC-XRD (R factor = 0.043) confirmed a distorted tetrahedral geometry at the ketone, resolving discrepancies from NMR data .

Advanced: What strategies optimize reaction yields in multi-step syntheses of such compounds?

Answer:

- Protecting group selection : Use benzyl ethers (stable under acidic/basic conditions) instead of silyl ethers for hydroxyl protection .

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts steps; AlCl₃ gives higher yields (85% vs. 60%) in chlorophenyl systems .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, while toluene improves thermal stability for high-temperature steps .

Troubleshooting : Low yields in Claisen-Schmidt condensations often arise from poor aldehyde electrophilicity—activate via in situ formation of imines or use microwave irradiation .

Advanced: How do substituents (e.g., benzyloxy, chloro) affect the photophysical properties of such benzophenones?

Answer:

- Benzyloxy groups : Increase π-conjugation, shifting UV-Vis absorption maxima to longer wavelengths (e.g., λmax ~300 nm vs. 280 nm for non-substituted analogs) .

- Chlorine atoms : Introduce spin-orbit coupling, enhancing intersystem crossing (ISC) rates, as evidenced by phosphorescence in halogenated benzophenones .

- Hydroxyl groups : Quench fluorescence via excited-state proton transfer (ESPT), but locking via intramolecular H-bonding (e.g., to methoxy) can restore emission .

Experimental Design : Measure quantum yields using integrating spheres and compare with TD-DFT calculations (B3LYP/6-31G**) .

Advanced: What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

Answer:

- Docking studies (AutoDock Vina) : Screen against kinase binding pockets (e.g., EGFR) using the compound’s 3D structure (optimized via Gaussian09 at B3LYP/6-31G**) .

- MD simulations (GROMACS) : Assess binding stability (RMSD <2 Å over 100 ns) and identify critical residues (e.g., Lys123 in ATP-binding sites) via hydrogen-bond occupancy analysis .

- QSAR models : CorlogP values (calculated via ChemAxon) predict membrane permeability, while HOMO-LUMO gaps (~4.5 eV) indicate redox activity in biological environments .

Validation : Cross-validate docking poses with experimental IC₅₀ data from enzyme inhibition assays (e.g., COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.